![molecular formula C14H11Br2NO2 B14187383 1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene CAS No. 918945-99-0](/img/structure/B14187383.png)
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene is an organic compound with the molecular formula C13H9Br2NO2. This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitrophenylmethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene typically involves multiple steps. One common method includes:
Nitration: The addition of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The attachment of the nitrophenylmethyl group to the benzene ring using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
科学的研究の応用
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene involves its interaction with various molecular targets. The bromine atoms and nitro group can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The nitro group can undergo reduction or substitution reactions.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the nitrophenylmethyl group, making it less reactive in certain reactions.
1,3-Dibromo-2-methyl-5-nitrobenzene: Similar structure but different positioning of the nitro group.
1,3-Dibromo-5-methyl-2-[(4-aminophenyl)methyl]benzene: The nitro group is replaced by an amino group, altering its reactivity.
特性
CAS番号 |
918945-99-0 |
|---|---|
分子式 |
C14H11Br2NO2 |
分子量 |
385.05 g/mol |
IUPAC名 |
1,3-dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C14H11Br2NO2/c1-9-6-13(15)12(14(16)7-9)8-10-2-4-11(5-3-10)17(18)19/h2-7H,8H2,1H3 |
InChIキー |
BTCVCRKQKOJURT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

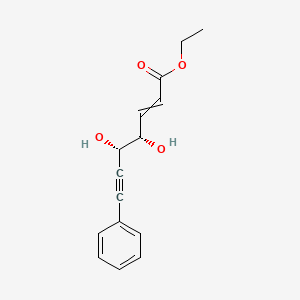
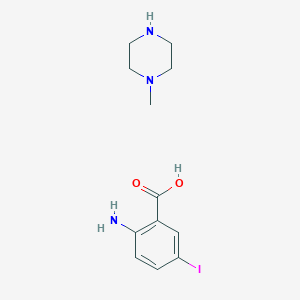

![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)
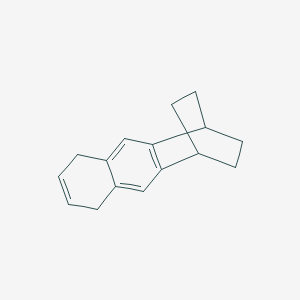

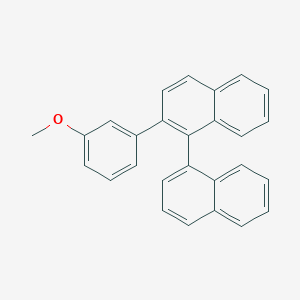
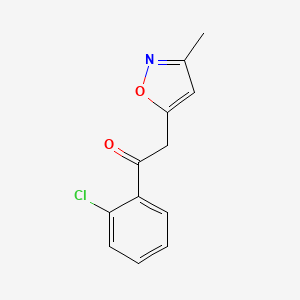
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
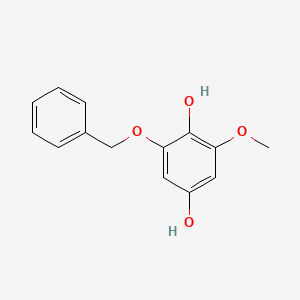
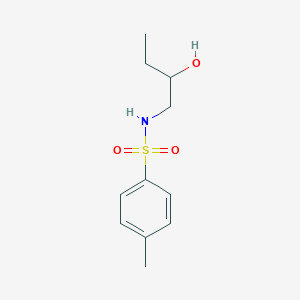
![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
